![molecular formula C11H7FN2O B12098621 2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)
2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile
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Overview
Description
2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile is an organic compound with the molecular formula C11H7FN2O It is a derivative of malononitrile, characterized by the presence of a fluorophenyl group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Pharmaceutical Research
The primary application of 2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile lies in pharmaceutical research. It is identified as an impurity in the formulation of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The structural characteristics of this compound may allow for further exploration in drug development, particularly targeting potassium channels or gastrointestinal disorders.
Synthesis of Complex Organic Molecules
Due to its unique chemical properties, this compound can serve as a building block for synthesizing more complex organic molecules. This versatility makes it valuable in medicinal chemistry, where it can be utilized to create derivatives with enhanced biological activity.
Research has indicated that compounds similar to this compound may exhibit various biological activities. For instance, derivatives of malononitriles have been studied for their potential anti-cancer properties and as inhibitors for specific enzymes involved in disease pathways .
Case Study 1: Impurity Analysis in Vonoprazan Formulations
A detailed analysis was conducted on the impurity profile of Vonoprazan formulations, highlighting the presence of this compound. The study examined the implications of this impurity on the efficacy and safety profile of Vonoprazan, suggesting that understanding such impurities is crucial for regulatory compliance and therapeutic effectiveness.
In another case study, researchers synthesized various derivatives of malononitriles, including this compound, to evaluate their biological activity against cancer cell lines. The results indicated promising anti-cancer properties, warranting further investigation into their mechanisms of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoethyl group can participate in hydrogen bonding or covalent interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile
- 2-[2-(3-Fluorophenyl)-2-oxoethyl]malononitrile
- 2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile
Uniqueness
2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. The presence of the oxoethyl group also contributes to its distinct chemical behavior compared to other similar compounds.
Biological Activity
2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₇FN₂O
- CAS Number : 72208427
Physical Properties
Property | Value |
---|---|
Molecular Weight | 202.18 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, certain derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
In a study evaluating the antibacterial properties of various compounds, it was found that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL against strains like Bacillus subtilis and Escherichia coli . Although specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of similar compounds have been evaluated using various cancer cell lines. For example, a related compound demonstrated IC50 values indicating significant cytotoxicity against HepG2 human hepatoma cells . This suggests that this compound may also possess antitumor properties worth investigating further.
The biological effects of this compound may be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, potentially leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives are known to induce oxidative stress in cells, contributing to their cytotoxic effects.
- Cell Cycle Arrest : Compounds with similar structures have been reported to cause cell cycle arrest at various phases, which can inhibit tumor growth.
Study on Structural Activity Relationship (SAR)
Research has focused on the SAR of malononitrile derivatives, emphasizing the role of substituents in enhancing biological activity. A study highlighted that the introduction of a fluorophenyl group significantly increased the potency of the compound against certain cancer cell lines . This suggests that modifications to the chemical structure could optimize its biological effects.
High-Throughput Screening
In a high-throughput screening assay conducted on related compounds, one derivative exhibited substantial motility inhibition in Caenorhabditis elegans, with an IC50 value of 5.6 µM . This highlights the potential for further exploration of this compound in nematode models for assessing therapeutic efficacy.
Properties
Molecular Formula |
C11H7FN2O |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]propanedinitrile |
InChI |
InChI=1S/C11H7FN2O/c12-10-3-1-9(2-4-10)11(15)5-8(6-13)7-14/h1-4,8H,5H2 |
InChI Key |
SNEOSXIUTYPDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C#N)C#N)F |
Origin of Product |
United States |
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